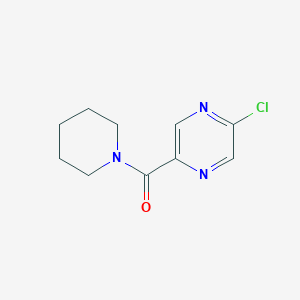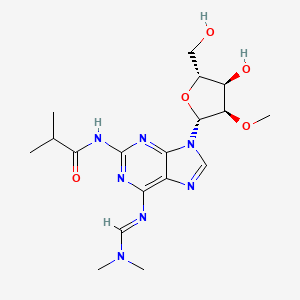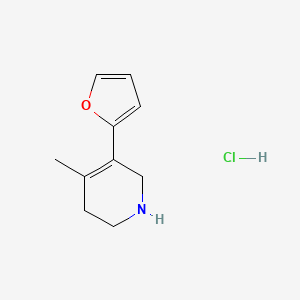![molecular formula C14H15ClFN7 B1448287 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177349-25-5](/img/structure/B1448287.png)
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Descripción general
Descripción
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C14H15ClFN7 and its molecular weight is 335.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can contribute to the progression of cancer through mechanisms such as increased cell proliferation, survival, and metastasis. The inhibition of c-Met is a promising strategy for targeted cancer therapies.
Neuroprotective and Anti-neuroinflammatory Agent
Recent studies have shown that triazole-pyrimidine hybrids, which include the compound , exhibit significant neuroprotective and anti-inflammatory properties . These compounds have been evaluated for their potential to treat neurodegenerative diseases by reducing endoplasmic reticulum stress and apoptosis, as well as inhibiting the NF-kB inflammatory pathway.
GABA A Modulating Activity
Structures containing the triazole-pyrimidine moiety have demonstrated activity as allosteric modulators of the GABA A receptor . This receptor is an ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Modulation of this receptor is relevant for the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Fluorescent Probes
The unique structure of triazole-fused pyrimidines allows them to be used as fluorescent probes . These probes can be used in biological imaging to study cellular processes, track the location of specific molecules, and investigate the dynamics of biological systems.
Polymer Structural Units for Solar Cells
Compounds with a triazole-pyrimidine structure have been incorporated into polymers used in solar cells . These materials are of interest due to their potential to improve the efficiency and stability of photovoltaic devices.
BACE-1 Inhibition
The compound has shown potential as an inhibitor of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibitors of BACE-1 are being explored as therapeutic agents for slowing the progression of Alzheimer’s disease.
Antidepressant and Antipsychotic Applications
Derivatives of triazole-pyrimidines have been found in drugs with antidepressant and antipsychotic effects . These applications are crucial in the management of mental health disorders, providing new avenues for treatment.
Antimicrobial and Antioxidant Activities
The structural scaffold of triazole-pyrimidines is present in various compounds with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . Their antioxidant activity also makes them valuable in combating oxidative stress-related diseases.
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,3-triazole-fused pyrazine structure have been reported to inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase . They have also shown GABA A allosteric modulating activity .
Mode of Action
One study mentions that a similar compound directly affected the protein levels of usp28, thus inhibiting the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines .
Biochemical Pathways
Similar compounds have been reported to inhibit the c-met pathway , which plays a crucial role in cellular growth, survival, and migration.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to inhibit the proliferation of various cancer cell lines .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7.ClH/c15-10-2-1-3-11(8-10)22-14-12(19-20-22)13(17-9-18-14)21-6-4-16-5-7-21;/h1-3,8-9,16H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEYQNLCZUKCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
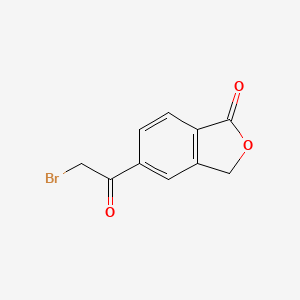
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)


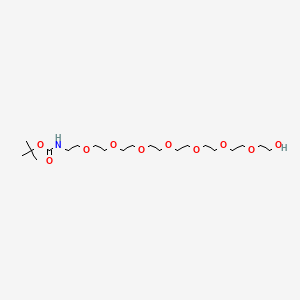
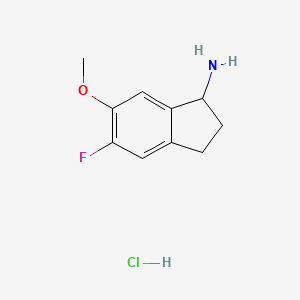
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)

